molecular formula C8H4BrF3N2 B2413668 2-[Bromo(difluoro)methyl]-5-fluoro-1H-benzimidazole CAS No. 2366994-42-3

2-[Bromo(difluoro)methyl]-5-fluoro-1H-benzimidazole

Cat. No.: B2413668
CAS No.: 2366994-42-3
M. Wt: 265.033
InChI Key: BFLOYPLQJJTAMZ-UHFFFAOYSA-N
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Description

2-[Bromo(difluoro)methyl]-5-fluoro-1H-benzimidazole (CAS 2366994-42-3) is a fluorinated benzimidazole derivative of high interest in medicinal chemistry and drug discovery. With a molecular formula of C8H4BrF3N2 and a molecular weight of 265.03 g/mol, this compound serves as a versatile synthon for developing novel bioactive molecules . The benzimidazole core is a privileged pharmacophore in pharmaceuticals, known for its wide range of biological activities. This specific derivative is designed for researchers investigating new antimicrobial agents, particularly against challenging, drug-resistant pathogens. Benzimidazole scaffolds are recognized for their antimicrobial and antifungal properties, with some derivatives demonstrating significant activity against strains like Staphylococcus aureus (including MRSA), Mycobacterium smegmatis , and Candida albicans . The mechanism of action for such compounds may involve binding to critical bacterial targets, such as the filamenting temperature-sensitive protein Z (FtsZ), which is essential for cell division, or pyruvate kinase enzymes, leading to antistaphylococcal activity . Furthermore, the structural features of this compound, including the bromodifluoromethyl group, make it a valuable building block for constructing more complex molecular hybrids. Benzimidazole-quinoline hybrids, for example, have shown promising in vitro anticancer activity against human melanoma and breast cancer cell lines, highlighting the potential of benzimidazole cores in oncology research . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-[bromo(difluoro)methyl]-6-fluoro-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF3N2/c9-8(11,12)7-13-5-2-1-4(10)3-6(5)14-7/h1-3H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFLOYPLQJJTAMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)NC(=N2)C(F)(F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Bromo(difluoro)methyl]-5-fluoro-1H-benzimidazole typically involves the introduction of bromine and difluoromethyl groups onto a benzimidazole scaffold. One common method involves the reaction of 5-fluoro-1H-benzimidazole with bromodifluoromethane under specific conditions to achieve the desired product. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-[Bromo(difluoro)methyl]-5-fluoro-1H-benzimidazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

    Coupling Reactions: The presence of halogen atoms makes it suitable for coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiolate. Conditions typically involve the use of polar aprotic solvents and moderate temperatures.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzimidazole derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-[Bromo(difluoro)methyl]-5-fluoro-1H-benzimidazole has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique electronic properties make it useful in the development of advanced materials, such as organic semiconductors.

    Biological Studies: It can be used as a probe to study biological processes and interactions due to its ability to interact with biomolecules.

    Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new chemical entities.

Mechanism of Action

The mechanism of action of 2-[Bromo(difluoro)methyl]-5-fluoro-1H-benzimidazole depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity for its targets. Additionally, the compound’s electronic properties can influence its reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5-fluoro-1,3-dimethylbenzene
  • 2-Bromo-4,5-difluorobenzoic acid methyl ester
  • 2-Bromo-5-(difluoromethyl)pyridine

Uniqueness

2-[Bromo(difluoro)methyl]-5-fluoro-1H-benzimidazole is unique due to the presence of both bromine and difluoromethyl groups on the benzimidazole scaffold. This combination of substituents imparts distinct electronic and steric properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential use in multiple fields further highlight its uniqueness compared to similar compounds.

Biological Activity

2-[Bromo(difluoro)methyl]-5-fluoro-1H-benzimidazole is a fluorinated benzimidazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a bromine atom and a difluoromethyl group at the 2-position, along with a fluorine atom at the 5-position of the benzimidazole ring. Its unique structural attributes contribute to its potential therapeutic applications, particularly in antimicrobial and anticancer domains.

  • Molecular Formula : C10_{10}H6_6BrF2_2N3_3
  • Molecular Weight : Approximately 315.04 g/mol

Antimicrobial Properties

Benzimidazole derivatives, including this compound, are known for their antimicrobial activities. Research indicates that these compounds can exhibit significant inhibitory effects against various bacterial strains, including Staphylococcus aureus and Candida albicans.

CompoundActivityMinimum Inhibitory Concentration (MIC)
This compoundAntimicrobial< 1 µg/mL against MRSA
2-(1H-indol-3-yl)-1H-benzimidazoleAntimicrobial< 1 µg/mL against C. albicans

Anticancer Activity

The compound has shown promise in anticancer research, particularly through its ability to intercalate with DNA and inhibit cancer cell proliferation. Studies have demonstrated that structural modifications in benzimidazoles can significantly enhance their cytotoxicity against various cancer cell lines.

Case Study : A recent study evaluated the anticancer potential of several benzimidazole derivatives, including those structurally similar to this compound. The results indicated that compounds with specific substitutions at the C2 and C5 positions exhibited enhanced potency against cancer cells, with IC50_{50} values ranging from 25 to 77 nM in different cell lines.

The biological activity of this compound is largely attributed to its interaction with various biomolecular targets:

  • DNA Binding : The compound's ability to intercalate into DNA helix disrupts replication and transcription processes, leading to apoptosis in cancer cells.
  • Enzyme Inhibition : It may also inhibit key enzymes involved in metabolic pathways, contributing to its pharmacological effects.

Structure-Activity Relationship (SAR)

Research on SAR has revealed that the position and nature of substituents on the benzimidazole ring significantly influence biological activity. For instance:

  • Substituents at C2 and C5 : Modifications at these positions can enhance antimicrobial and anticancer properties.
  • Fluorination Effects : The presence of fluorine atoms has been associated with increased lipophilicity and improved binding affinity to biological targets, enhancing overall efficacy.

Q & A

Q. What synthetic methodologies are effective for preparing 2-[Bromo(difluoro)methyl]-5-fluoro-1H-benzimidazole, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves cyclization of substituted o-phenylenediamine precursors with bromodifluoroacetylating agents. Key considerations include:

  • Catalysts: Use of Lewis acids (e.g., ZnCl₂) or palladium catalysts to facilitate cyclization .
  • Solvent Optimization: Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction efficiency by stabilizing intermediates .
  • Temperature Control: Reactions are often conducted at 80–120°C to balance reaction rate and byproduct formation. Lower temperatures (<80°C) may reduce halogen scrambling but prolong reaction time .
  • Purification: Column chromatography with silica gel (hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures improves purity .

Q. Which spectroscopic and chromatographic techniques are most suitable for characterizing the structural integrity of this compound?

Methodological Answer: A multi-technique approach is critical:

  • NMR Spectroscopy:
    • ¹H/¹³C NMR: Confirms substitution patterns (e.g., fluorine at C5, bromodifluoromethyl at C2). Aromatic protons appear as doublets (δ 7.2–8.1 ppm), while CF₂Br groups show distinct splitting .
    • ¹⁹F NMR: Identifies difluoromethyl environments (δ -110 to -120 ppm) and distinguishes fluorine substituents .
  • FTIR: Peaks at 1610–1630 cm⁻¹ (C=N stretching) and 740–760 cm⁻¹ (C-Br bending) confirm benzimidazole core and bromine presence .
  • HPLC-MS: Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) resolve impurities. ESI-MS in positive mode detects [M+H]⁺ ions for molecular weight validation .

Advanced Research Questions

Q. How can researchers resolve contradictory biological activity data observed in studies of halogenated benzimidazole derivatives?

Methodological Answer: Contradictions often arise from structural nuances or assay conditions. Systematic approaches include:

  • Structure-Activity Relationship (SAR) Analysis: Compare substituent effects using analogs (e.g., replacing Br with Cl or CF₃). For example, bromine enhances electrophilicity, increasing kinase inhibition but potentially reducing solubility .
  • Assay Validation: Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and incubation times. Variability in IC₅₀ values may stem from differential protein expression .
  • Computational Docking: Use AutoDock Vina to model interactions with target proteins (e.g., EGFR). Mismatches between predicted and observed activity may indicate off-target effects .

Q. What computational approaches are employed to predict the binding affinity and pharmacokinetic properties of this compound?

Methodological Answer:

  • Molecular Docking:
    • Software: Schrödinger Suite or MOE for ligand-protein docking. Grid-based scoring functions (e.g., Glide XP) prioritize binding poses .
    • Key Interactions: Fluorine atoms form halogen bonds with backbone carbonyls (e.g., EGFR Tyr-813), while the benzimidazole core π-stacks with hydrophobic residues .
  • ADMET Prediction:
    • SwissADME: Predicts moderate intestinal absorption (HIA >70%) but low BBB permeability due to polar surface area (>90 Ų) .
    • ProTox-II: Flags potential hepatotoxicity (LD₅₀ ~300 mg/kg) from bromine metabolism to reactive intermediates .

Q. How can researchers optimize the stability of this compound under varying pH and temperature conditions?

Methodological Answer:

  • pH Stability Studies:
    • Acidic Conditions (pH 2–4): Degradation occurs via Br⁻ elimination. Use buffered solutions (pH 6–7) to minimize hydrolysis .
    • Basic Conditions (pH >8): Imidazole ring opening observed. Stabilize with antioxidants (e.g., BHT) .
  • Thermal Stability:
    • TGA/DSC: Decomposition onset at 220°C. Store at -20°C in amber vials to prevent light-induced bromine loss .

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